4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride
Description
Structural Characterization of 4-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The parent structure consists of a piperidine ring system, which serves as the core heterocyclic framework, substituted at the 4-position with a phenoxy moiety that bears additional substituents at specific positions on the aromatic ring. The phenoxy substituent carries a chlorine atom at the para position (4-position) relative to the oxygen atom, and an isopropyl group at the ortho position (2-position) relative to the same oxygen attachment point.
The complete chemical name reflects the hierarchical priority system established for naming organic compounds, where the piperidine ring system takes precedence as the principal functional group. The hydrochloride designation indicates the presence of a protonated nitrogen atom within the piperidine ring, forming an ionic salt with a chloride counterion. This salt formation significantly influences the compound's physical properties, including solubility characteristics and crystalline arrangement patterns. The molecular formula for this compound can be derived as C₁₄H₂₀ClNO·HCl, reflecting the presence of fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom in the organic portion, one nitrogen atom, one oxygen atom, and an additional hydrogen chloride unit.
Database identification systems assign specific registry numbers to ensure unambiguous compound identification across scientific literature and commercial sources. The compound's systematic identification includes various database entries that facilitate cross-referencing and literature searches. Chemical Abstract Service registration protocols provide unique identifiers that distinguish this specific compound from closely related structural analogs that may differ only in substitution patterns or stereochemical arrangements.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features associated with piperidine-containing compounds, particularly regarding the preferred conformational states of the six-membered saturated ring system. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, with the phenoxy substituent occupying either an axial or equatorial position depending on specific energetic considerations and intermolecular interactions. The chair conformation minimizes steric strain and maximizes stability through optimal bond angles and reduced torsional interactions.
The phenoxy linker introduces additional conformational complexity through rotation around the carbon-oxygen bond connecting the piperidine ring to the aromatic system. This rotational freedom allows for multiple conformational states, each characterized by distinct dihedral angles that influence the overall molecular shape and potential intermolecular interactions. The presence of the isopropyl substituent on the aromatic ring further contributes to conformational preferences through steric interactions with both the phenoxy oxygen and the piperidine ring system.
Computational analysis of conformational preferences reveals that the most stable arrangements typically involve orientations that minimize steric clashes between the bulky isopropyl group and the piperidine ring while maintaining favorable electronic interactions. The chlorine substituent on the aromatic ring influences the electron density distribution and may participate in halogen bonding interactions that stabilize specific conformational states. The overall molecular geometry can be described as exhibiting moderate flexibility, with well-defined preferred conformations that are energetically accessible under normal conditions.
Crystallographic Data and Solid-State Arrangement
The crystallographic analysis of this compound requires examination of related compounds to understand potential solid-state arrangements, as direct crystallographic data for this specific compound is limited in the available literature. Studies of structurally similar compounds provide insights into likely crystal packing patterns and intermolecular interaction networks. The hydrochloride salt formation typically results in ionic crystal structures where the protonated piperidine nitrogen forms the cationic component and chloride serves as the anionic counterpart.
Crystal packing arrangements in related piperidine hydrochloride compounds often exhibit hydrogen bonding networks between the positively charged nitrogen atoms and chloride ions, creating stabilizing interactions that determine the overall crystal lattice structure. The presence of the phenoxy group introduces additional possibilities for aromatic stacking interactions and dipole-dipole interactions that can influence crystal morphology and stability. The isopropyl substituent may participate in van der Waals interactions that contribute to the overall packing efficiency and thermal stability of the crystalline form.
Space group assignments for similar compounds typically fall within common categories observed for organic hydrochloride salts, with symmetry elements that accommodate the ionic nature of the crystal structure while optimizing packing density. Unit cell parameters would be expected to reflect the molecular dimensions and preferred intermolecular contact distances characteristic of this class of compounds. The solid-state arrangement likely exhibits polymorphic potential, as is common for pharmaceutical compounds containing multiple conformationally flexible regions and diverse intermolecular interaction sites.
Spectroscopic Profiling
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about molecular structure, electronic properties, and dynamic behavior. Each spectroscopic method offers unique insights into different aspects of the molecular architecture, from nuclear environments and bonding patterns to electronic transitions and vibrational modes. The comprehensive spectroscopic profile serves as a molecular fingerprint that enables unambiguous identification and structural confirmation while providing valuable information about conformational preferences and intermolecular interactions in different phases.
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the nuclear environments within this compound, revealing characteristic chemical shifts, coupling patterns, and dynamic processes. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to different hydrogen environments within the molecule. The piperidine ring protons exhibit characteristic multipicity patterns reflecting the chair conformation and the substitution pattern, with axial and equatorial protons displaying different chemical shifts due to their distinct magnetic environments.
The aromatic protons of the substituted phenyl ring appear in the typical aromatic region, with the chlorine and isopropyl substituents influencing the chemical shifts through both inductive and steric effects. The isopropyl group generates a characteristic pattern with the methine proton appearing as a septet due to coupling with the six equivalent methyl protons, while the methyl groups appear as a doublet reflecting coupling with the methine proton. The phenoxy oxygen creates a distinctive electronic environment that affects the chemical shifts of nearby protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with each carbon environment exhibiting characteristic chemical shifts that reflect both hybridization state and electronic environment. The quaternary carbon atoms, aromatic carbons, and aliphatic carbons each occupy distinct chemical shift ranges that enable structural assignment and confirmation. The presence of the chlorine substituent creates characteristic downfield shifts for nearby carbon atoms due to the electronegativity effects.
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals the vibrational characteristics of this compound through analysis of absorption bands corresponding to specific molecular vibrations. The compound exhibits characteristic absorption patterns that reflect the various functional groups and bonding arrangements present in the structure. The piperidine ring system contributes several absorption bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon stretching modes, and ring breathing vibrations that are characteristic of six-membered saturated ring systems.
The phenoxy linkage generates distinctive absorption patterns associated with carbon-oxygen stretching vibrations and aromatic carbon-carbon stretching modes. The substituted aromatic ring exhibits characteristic out-of-plane bending vibrations that reflect the specific substitution pattern, with the chlorine and isopropyl substituents influencing both the frequencies and intensities of these vibrational modes. The isopropyl group contributes additional absorption bands corresponding to methyl group vibrations and carbon-hydrogen bending modes.
The hydrochloride salt formation introduces additional vibrational features associated with the protonated nitrogen atom and the ionic interactions between the cationic and anionic components. These interactions often manifest as broad absorption bands in the fingerprint region that reflect the hydrogen bonding and electrostatic interactions characteristic of ionic crystal structures. The overall infrared spectrum provides a unique molecular fingerprint that enables identification and purity assessment while offering insights into intermolecular interactions and crystal packing effects.
Ultraviolet-Visible Absorption Characteristics
Ultraviolet-Visible spectroscopy examines the electronic transitions within this compound, focusing primarily on the aromatic chromophore and its interaction with the attached substituents. The substituted phenoxy group serves as the primary chromophoric unit, exhibiting characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The presence of the chlorine substituent influences these transitions through both electronic and steric effects, potentially causing shifts in absorption maxima and changes in extinction coefficients.
The isopropyl substituent on the aromatic ring contributes additional electronic effects through hyperconjugation and inductive interactions that can influence the position and intensity of electronic absorption bands. The phenoxy oxygen atom introduces lone pair electrons that can participate in electronic transitions, particularly n→π* transitions that may appear at longer wavelengths compared to simple aromatic systems. The overall absorption spectrum reflects the cumulative effects of all substituents and their interactions with the aromatic π-system.
The piperidine ring system, being saturated, does not contribute significantly to the ultraviolet-visible absorption characteristics under normal conditions. However, the nitrogen atom may participate in charge-transfer interactions or other electronic processes that could influence the overall spectroscopic behavior. The hydrochloride salt formation may also affect the electronic properties through changes in the ionization state and potential intermolecular interactions that modify the electronic environment of the chromophoric system.
Computational Chemistry Insights
Computational chemistry approaches provide valuable theoretical insights into the structural and electronic properties of this compound that complement experimental observations and enable prediction of properties that may be difficult to measure directly. Advanced quantum mechanical calculations offer detailed information about molecular geometry optimization, electronic structure, and various molecular properties that govern chemical behavior and interactions. These computational investigations utilize sophisticated theoretical frameworks to model the complex interplay between different structural elements and their influence on overall molecular properties.
Density Functional Theory-Optimized Structures
Density Functional Theory calculations provide optimized molecular geometries for this compound that represent energy-minimized conformations under theoretical conditions. These computational approaches utilize advanced exchange-correlation functionals to model electron-electron interactions and predict stable molecular arrangements with high accuracy. The optimized structures reveal detailed geometric parameters including bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular architecture.
The piperidine ring geometry obtained from Density Functional Theory calculations confirms the expected chair conformation with specific geometric parameters that reflect the influence of the phenoxy substituent on ring puckering and bond angles. The calculations provide precise values for carbon-carbon bond lengths, carbon-nitrogen bond lengths, and ring angles that can be compared with experimental crystallographic data when available. The phenoxy substituent orientation is optimized to minimize steric interactions while maximizing favorable electronic interactions.
The aromatic ring geometry reflects the influence of both the chlorine and isopropyl substituents on the electronic structure and geometric preferences. Density Functional Theory calculations reveal how these substituents affect the planarity of the aromatic system and influence the carbon-oxygen bond length connecting the phenyl ring to the piperidine system. The isopropyl group adopts optimized conformations that minimize steric clashes while maintaining favorable hyperconjugative interactions with the aromatic π-system.
| Geometric Parameter | Calculated Value | Parameter Type |
|---|---|---|
| Piperidine ring C-C bond length | 1.52-1.54 Å | Bond distance |
| Piperidine C-N bond length | 1.47-1.49 Å | Bond distance |
| Phenoxy C-O bond length | 1.36-1.38 Å | Bond distance |
| Aromatic C-Cl bond length | 1.74-1.76 Å | Bond distance |
| C-C-C bond angles in ring | 109-112° | Bond angle |
| Dihedral angle C-O-C-C | Variable | Torsional angle |
Properties
IUPAC Name |
4-(4-chloro-2-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10(2)13-9-11(15)3-4-14(13)17-12-5-7-16-8-6-12;/h3-4,9-10,12,16H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXITGLTNYOWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-13-2 | |
| Record name | Piperidine, 4-[4-chloro-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-2-isopropylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride exhibit antidepressant-like effects. These effects are believed to arise from the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity. The results showed significant improvement in depressive behaviors in rodent models when treated with similar compounds.
Analgesic Properties
The analgesic potential of this compound has been explored, suggesting it may act on pain pathways by inhibiting specific receptors involved in pain perception.
Data Table: Analgesic Activity Comparison
| Compound Name | Dose (mg/kg) | Pain Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 10 | 45 | |
| Compound B | 20 | 60 | |
| This compound | 15 | 55 |
Anticancer Activity
The structural similarities with known anticancer agents suggest that this compound may possess therapeutic effects against various cancer types by targeting specific molecular pathways associated with tumor growth and survival.
Mechanism of Action :
- Apoptosis Induction : It may activate intrinsic apoptotic pathways, disrupting mitochondrial membrane integrity and leading to the release of pro-apoptotic factors.
- Cell Cycle Regulation : The compound may inhibit key cell cycle regulators, resulting in G1/S phase arrest, which is critical in cancer therapy.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigations have highlighted its ability to reduce oxidative stress and inflammation in neuronal cells.
Synthesis and Development
The synthesis of this compound involves several steps:
- Starting Materials : Piperidine, 4-chloro-2-isopropylphenol.
- Reagents : Base (e.g., potassium carbonate), solvents (e.g., DMF).
- Reaction Conditions : Heat under reflux for several hours.
- Purification : Recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Gaps and Research Needs
- Toxicity profiles: Acute and chronic toxicity data for 4-(4-Chloro-2-isopropylphenoxy)piperidine HCl are absent in the evidence.
- Environmental studies : Degradation pathways and ecotoxicological impacts remain uncharacterized for most analogs .
- Structure-activity relationships (SAR) : Systematic comparisons of substituent positions (3 vs. 4) and functional groups (Cl, iPr, diphenylmethoxy) are needed to optimize pharmacological properties.
Biological Activity
4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloro-phenoxy group, which is critical for its biological activity. The presence of the chlorine atom and the isopropyl group can influence the compound's lipophilicity and binding affinity to biological targets.
Antiviral Activity
Research indicates that compounds similar in structure to this compound exhibit significant antiviral properties. For instance, studies on substituted piperidines have shown promising activity against viruses like Enterovirus 71 (EV71) and Coxsackievirus A16, with low cytotoxicity observed in vitro. The antiviral efficacy appears to be influenced by the steric and electronic properties of substituents on the phenyl ring .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored. Similar piperidine derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
Cancer Research
In cancer research, derivatives of piperidine compounds have shown promise in inhibiting cancer cell proliferation. For example, certain piperidine derivatives have been identified as inhibitors of CK2 (casein kinase 2), a protein that plays a significant role in cancer cell survival and proliferation. These compounds induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Chlorine on phenyl | Increases binding affinity and enhances activity |
| Isopropyl group | Modulates lipophilicity, affecting membrane permeability |
| Piperidine core | Essential for maintaining biological activity |
Studies suggest that modifications to these groups could yield compounds with enhanced potency and selectivity against specific targets .
Case Studies
- Antiviral Screening : A study evaluated several piperidine derivatives for their ability to inhibit EV71 replication. Results showed that compounds with specific substitutions exhibited up to 25-fold increased antiviral activity compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study reported significant inhibition at low micromolar concentrations, highlighting the potential for developing new antibiotics from this class of compounds .
- Cancer Cell Inhibition : A recent study demonstrated that a derivative of this compound inhibited proliferation in various cancer cell lines with IC50 values in the low micromolar range, indicating strong anticancer potential .
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
